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2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with the following properties:
Chemical Formula: C16H10Cl2N2O2
Molecular Weight: 344.17 g/mol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitration of 2,5-dichloronitrobenzene yields the corresponding 2,5-dichloro-4-nitroaniline.
Cyclization: The 2,5-dichloro-4-nitroaniline undergoes cyclization to form the dihydronaphthalenone ring system.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps.
Chemical Reactions Analysis
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidation of the dihydronaphthalenone ring system can lead to various functional groups.
Reduction: Hydrogen gas (catalytic reduction), metal hydrides (e.g., LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃).
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include substituted naphthalenes and related derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Studying its potential pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other naphthalenones and nitro-substituted aromatics.
Biological Activity
The compound 2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS RN: 1451449-41-4) is a synthetic derivative belonging to the naphthoquinone family. Its structural characteristics suggest potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H11Cl2NO3 with a molecular weight of 336.17 g/mol. The physical state is solid, and it exhibits notable chemical properties that contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Properties
-
EGFR Inhibition :
- Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival.
- In vitro assays demonstrated that derivatives of naphthoquinones exhibit significant cytotoxicity against various cancer cell lines, including HuCCA-1 (cholangiocarcinoma) and A549 (lung carcinoma). Notably, IC50 values ranged from 1.75 to 27.91 µM for different derivatives, indicating promising anticancer activity .
- Mechanism of Action :
Enzyme Inhibition
- Human Arylamine N-acetyltransferase 1 (hNAT1) :
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various naphthoquinone derivatives against six human cancer cell lines. The results indicated that compounds with nitro substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For instance, the presence of a nitro group at the para position on the aniline ring was associated with improved selectivity indices greater than 20 .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted to optimize the biological activity of naphthoquinone derivatives. The study systematically varied substituents at key positions on the naphthoquinone scaffold. The findings suggested that electron-withdrawing groups like nitro significantly enhance potency against hNAT1 while maintaining selectivity over other NATs .
Data Tables
Biological Activity | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Naphthoquinone Derivative | HuCCA-1 | 1.75 | >20 |
Naphthoquinone Derivative | A549 | 11.42 | >20 |
Naphthoquinone Derivative | MDA-MB-231 | 27.91 | >20 |
Properties
Molecular Formula |
C16H11Cl2NO3 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-(2,5-dichloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H11Cl2NO3/c17-13-8-15(19(21)22)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-4,7-8,11H,5-6H2 |
InChI Key |
GTIAAPJHNJSATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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